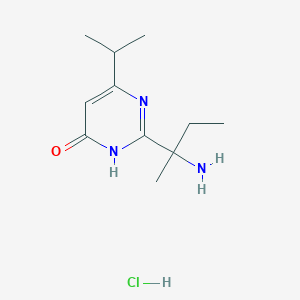![molecular formula C6H10N4 B1489722 5-méthyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1702034-96-5](/img/structure/B1489722.png)
5-méthyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic organic compound characterized by its fused ring structure containing nitrogen atoms. This compound is part of the triazolopyrimidine family, which is known for its diverse biological and chemical properties.
Applications De Recherche Scientifique
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has found applications in various fields of scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, which can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .
Result of Action
The primary result of the action of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is the inhibition of cell proliferation, particularly in cancer cells . This can lead to cell cycle arrest and apoptosis, resulting in the reduction of tumor growth .
Analyse Biochimique
Biochemical Properties
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the ERK signaling pathway . This pathway is critical for cell proliferation and survival, and its inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, leading to cell cycle arrest and apoptosis . Additionally, molecular docking studies have shown that 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has favorable pharmacokinetic properties, making it a promising candidate for further drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine have been observed to change over time. The compound exhibits good stability under normal storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on CDK2 and other targets for extended periods, although some degradation may occur over time . Long-term studies in vivo have demonstrated that the compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been noted, with a clear dose-response relationship indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound’s metabolism can affect its overall efficacy and safety profile, highlighting the importance of understanding its metabolic pathways in drug development .
Transport and Distribution
Within cells and tissues, 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable hydrazine derivative with a β-diketone or β-ketoester in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of automated systems for monitoring and controlling reaction parameters can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is structurally similar to other triazolopyrimidines, such as 6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine and 2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine. These compounds share the characteristic fused ring structure but differ in the position and nature of substituents. The unique properties of 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine, such as its reactivity and biological activity, distinguish it from its analogs.
Conclusion
5-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of new molecules and the development of novel therapeutic agents. Further research into its properties and applications will continue to expand its utility in various fields.
Propriétés
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-5-2-3-10-6(9-5)7-4-8-10/h4-5H,2-3H2,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQPMVMXNNDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC=N2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


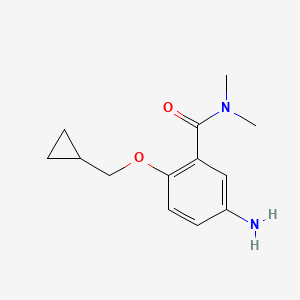
![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
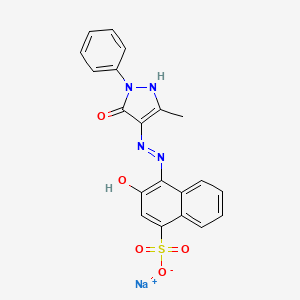
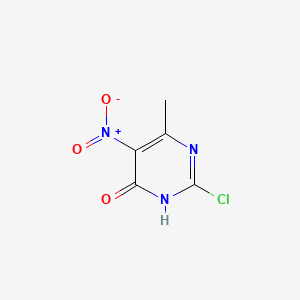
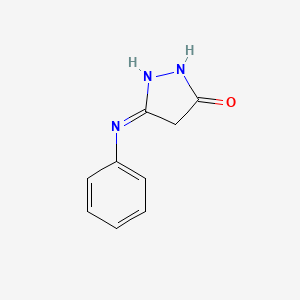
![5,5-Dimethyl-2-[(2-piperazin-1-yl-ethylamino)-methylene]-cyclohexane-1,3-dione](/img/structure/B1489648.png)
![2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1489649.png)
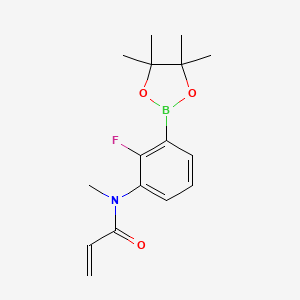
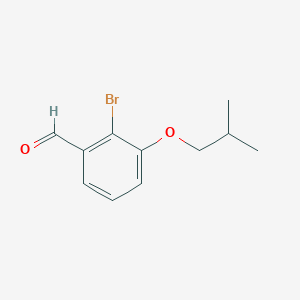
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)
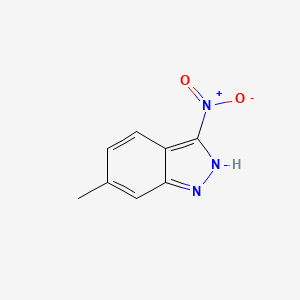
![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)
